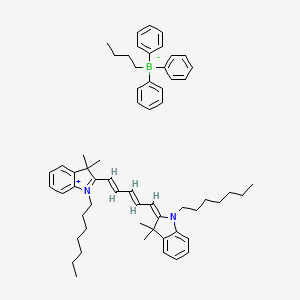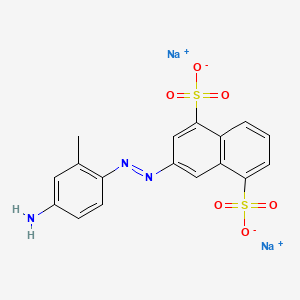
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt is a synthetic organic compound. It is characterized by the presence of a naphthalene ring substituted with two sulfonic acid groups and an azo linkage to a 4-amino-2-methylphenyl group. This compound is commonly used as a dye intermediate and in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt typically involves the diazotization of 4-amino-2-methylphenylamine followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: 4-amino-2-methylphenylamine and 1,5-naphthalenedisulfonic acid.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo linkage and sulfonic acid groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in dyeing processes, the compound binds to fabric fibers through ionic and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, ((4-amino-phenyl)azo)-, sodium salt
- 1,5-Naphthalenedisulfonic acid, ((4-methylphenyl)azo)-, sodium salt
- 1,5-Naphthalenedisulfonic acid, ((4-chloro-2-methylphenyl)azo)-, sodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt is unique due to the presence of both the 4-amino-2-methylphenyl group and the naphthalenedisulfonic acid moiety. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it particularly useful in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
68400-80-6 |
|---|---|
Molekularformel |
C17H13N3Na2O6S2 |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
disodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C17H15N3O6S2.2Na/c1-10-7-11(18)5-6-15(10)20-19-12-8-14-13(17(9-12)28(24,25)26)3-2-4-16(14)27(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
RAUBHUCNBOKUJJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


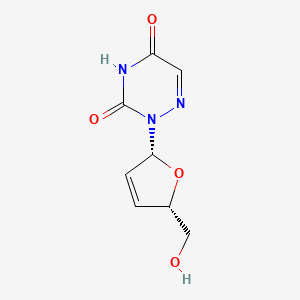

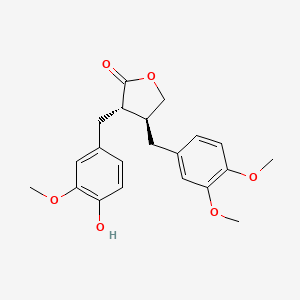
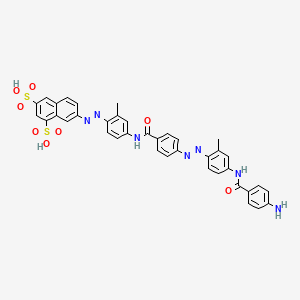
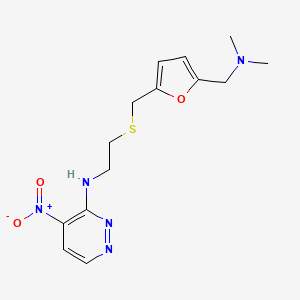
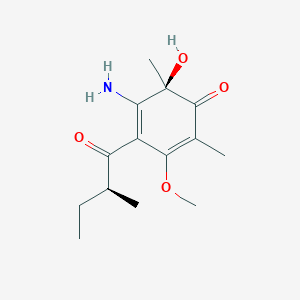

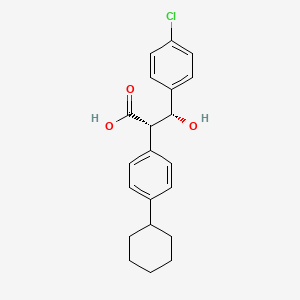
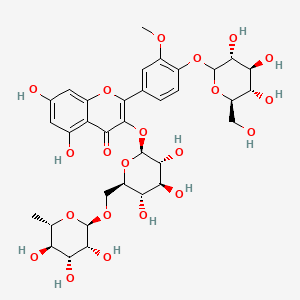

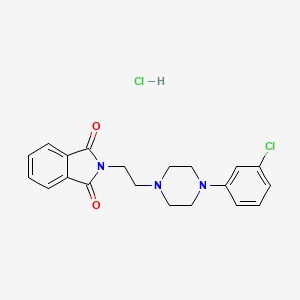

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
